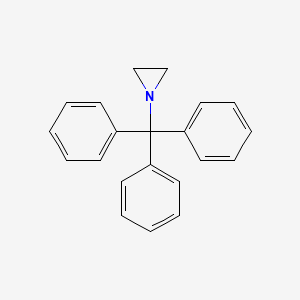

1-(Triphenylmethyl)aziridine

Description

Significance of Aziridine (B145994) Scaffolds in Synthetic Chemistry

Aziridines are three-membered saturated nitrogen heterocycles that have garnered considerable attention as versatile intermediates in organic synthesis. researchgate.netresearchgate.net Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles and electrophiles. researchgate.net This reactivity provides a powerful tool for the stereoselective introduction of nitrogen-containing functionalities into organic molecules, a critical step in the synthesis of numerous biologically active compounds and natural products. nih.govacs.orgmdpi.com

The ability of aziridines to act as precursors to diverse organic compounds, such as amino alcohols, diamines, and other more complex heterocycles, underscores their importance. researchgate.netrsc.orgnih.gov For instance, the regioselective and stereospecific ring-opening of aziridines serves as a robust strategy for creating β-functionalized alkylamines, which are key structural motifs in many pharmaceuticals. mdpi.com Furthermore, chiral aziridines are highly valuable building blocks for the asymmetric synthesis of a wide range of chiral functionalized amines. researchgate.net The development of catalytic, enantioselective methods for both the synthesis and ring-opening of aziridines continues to be an active area of research, highlighting the enduring importance of this structural motif. researchgate.netacs.org

Strategic Role of the Triphenylmethyl (Trityl) Group in N-Functionalized Aziridines

The triphenylmethyl (trityl) group is a bulky protecting group frequently employed in organic synthesis, particularly for amines, alcohols, and thiols. rsc.org In the context of aziridine chemistry, the trityl group plays a crucial strategic role as an N-functionalizing group. scispace.com Its large steric bulk can influence the stereochemical outcome of reactions involving the aziridine ring and can also provide stability to the otherwise reactive aziridine moiety. cymitquimica.comcymitquimica.com

One of the key advantages of the trityl group is its lability under mild acidic conditions, which allows for its selective removal without affecting other sensitive functional groups that might be present in the molecule. scispace.com This feature is particularly valuable in multi-step syntheses where careful control over protecting group strategy is paramount. The trityl group has been successfully used in aziridination reactions, and its subsequent removal provides access to N-H aziridines, which can be further functionalized. scispace.comdiva-portal.org

Moreover, the trityl group can act as a directing group, influencing the regioselectivity of ring-opening reactions. Research has shown that in some cases, the presence of an N-trityl group can prevent certain reactions from occurring, highlighting its ability to modulate the reactivity of the aziridine ring. scispace.com The use of the trityl group has been instrumental in the synthesis of various complex molecules, including in the preparation of precursors for bioactive compounds like thiamphenicol. google.com

Overview of Academic Research Trajectories for 1-(Triphenylmethyl)aziridine

Academic research on this compound and its derivatives has explored various facets of its chemistry, from its synthesis to its application as a synthetic intermediate. A significant area of investigation has been the development of efficient synthetic routes to N-trityl aziridines. These methods often involve the ring-closure of N-trityl protected amino alcohols. scispace.comdiva-portal.org

Another major research focus has been the reactivity of this compound in ring-opening reactions. Studies have investigated the use of various nucleophiles to open the aziridine ring, leading to the formation of a diverse array of functionalized amine derivatives. researchgate.net The stereoselectivity of these reactions is often a key point of investigation.

Structure

3D Structure

Properties

CAS No. |

26643-30-1 |

|---|---|

Molecular Formula |

C21H19N |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

1-tritylaziridine |

InChI |

InChI=1S/C21H19N/c1-4-10-18(11-5-1)21(22-16-17-22,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

InChI Key |

VGVSQCOSLXVVHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Triphenylmethyl Aziridine and Its Derivatives

Stereoselective Synthesis of 1-(Triphenylmethyl)aziridine-2-carboxylates

The stereoselective synthesis of this compound-2-carboxylates is of particular interest as these compounds are valuable chiral building blocks for the synthesis of a variety of nitrogen-containing molecules, including α- and β-amino acids.

One notable approach involves the asymmetric synthesis of aziridine-2-carboxylates from α-amino acids. For instance, serine and threonine derivatives can be utilized as chiral precursors. The synthesis of benzyl (2S)-1-trityl-2-aziridinecarboxylate and benzyl (2S, 3S)-1-trityl-3-methyl-2-aziridinecarboxylate can be achieved in excellent yields by treating the corresponding N-trityl-L-serine or -threonine benzyl esters with sulfuryl chloride. This method provides a direct route to optically active N-trityl aziridine-2-carboxylates.

Another strategy for the diastereoselective synthesis of α-quaternary aziridine-2-carboxylates is the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. While this method does not directly yield N-trityl aziridines, it demonstrates a powerful technique for controlling stereochemistry in aziridine (B145994) synthesis, which can be adapted for the synthesis of various N-substituted aziridines. The reaction of N-tert-butanesulfinyl ketimino esters with dimethylsulfoxonium methylide produces aziridines with high diastereoselectivity (>97:3 dr). semanticscholar.org

The following table summarizes the synthesis of N-trityl-aziridine-2-carboxylates from serine and threonine derivatives.

| Starting Material | Reagent | Product | Yield |

| Benzyl N-trityl-L-serine ester | Sulfuryl Chloride | Benzyl (2S)-1-trityl-2-aziridinecarboxylate | Excellent |

| Benzyl N-trityl-L-threonine ester | Sulfuryl Chloride | Benzyl (2S, 3S)-1-trityl-3-methyl-2-aziridinecarboxylate | Excellent |

Construction of the Aziridine Ring from Amino Alcohols

The formation of the aziridine ring from 1,2-amino alcohols is a classical and widely used synthetic strategy. This transformation typically involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amino group.

Modified Wenker Synthesis Approaches

The Wenker synthesis and its modifications provide a direct route to aziridines from β-amino alcohols. The classical Wenker synthesis involves the reaction of a β-amino alcohol with sulfuric acid to form a sulfate ester, which is then treated with a base to induce cyclization. nih.gov However, the harsh conditions of the original protocol can lead to side reactions and are not suitable for sensitive substrates.

Modified Wenker approaches utilize milder reagents for the activation of the hydroxyl group. For example, the use of methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base can efficiently convert the amino alcohol to the corresponding sulfonate ester, which then undergoes intramolecular cyclization to the aziridine. A one-pot procedure for the conversion of various amino esters into the corresponding N-substituted-aziridine-2-carboxylates has been developed using methanesulfonyl chloride. sci-hub.se While specific examples for the synthesis of this compound using this method are not extensively documented in the provided search results, the general principle is applicable to N-trityl protected amino alcohols. The bulky trityl group may influence the reaction kinetics and require optimization of reaction conditions.

Intramolecular Cyclization Protocols

Intramolecular cyclization of suitably protected and activated amino alcohols is a versatile method for aziridine synthesis. In the context of this compound, this involves an N-trityl protected amino alcohol where the hydroxyl group is converted into a leaving group.

A common protocol involves the treatment of the N-trityl amino alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The resulting sulfonate ester undergoes intramolecular SN2 displacement by the nitrogen atom to form the aziridine ring. The stereochemistry of the starting amino alcohol is typically inverted at the carbon bearing the leaving group during the cyclization, leading to a stereospecific synthesis of the aziridine.

For example, the synthesis of N-trityl-aziridinyl alcohols has been reported, which can serve as precursors for further functionalization. nih.gov The cyclization of N-trityl protected amino alcohols provides a reliable route to the corresponding 1-(triphenylmethyl)aziridines. The choice of the leaving group and the base can be crucial for achieving high yields and preventing side reactions.

Aziridination Reactions Utilizing Nitrene Transfer

Aziridination reactions involving the transfer of a nitrene group to an olefin are a powerful tool for the direct formation of the aziridine ring. The nitrene source can be generated in situ from various precursors, and the reaction can be catalyzed by transition metals or proceed through an uncatalyzed pathway.

Metal-Catalyzed Nitrene Transfer to Olefins

Transition metal catalysts, particularly those based on copper, rhodium, and iron, are widely used to promote the aziridination of olefins. harvard.eduresearchgate.net These catalysts activate the nitrene precursor and facilitate its transfer to the double bond. The use of chiral ligands on the metal catalyst can enable enantioselective aziridination.

While the search results provide extensive information on metal-catalyzed aziridination in general, specific examples detailing the use of N-trityl nitrene precursors are not explicitly provided. However, the general principles of these reactions can be applied. A hypothetical reaction would involve the reaction of an olefin with a suitable N-trityl nitrene precursor, such as a trityl-substituted iminoiodinane or an azide (B81097), in the presence of a metal catalyst. The bulky trityl group would likely influence the stereochemical outcome of the reaction and may require specific catalyst systems to achieve high efficiency and selectivity.

Derivatization and Functionalization Strategies of this compound Core

The functionalization of the this compound system is a versatile strategy for synthesizing complex nitrogen-containing molecules. The primary methods for derivatization involve either the manipulation of functional groups already appended to the aziridine ring or the strategic opening of the three-membered ring to introduce new substituents.

One of the most well-established methods for creating the core structure to be functionalized involves the cyclization of N-trityl protected amino acid esters. For instance, treating benzyl N-trityl-L-serine or -threonine esters with sulfuryl chloride provides an excellent yield of the corresponding benzyl (2S)-1-trityl-2-aziridinecarboxylate or (2S, 3S)-1-trityl-3-methyl-2-aziridinecarboxylate esters. researchgate.net This approach establishes the core N-trityl aziridine structure with a carboxylate group at the C-2 position, which serves as a handle for a wide array of subsequent transformations.

Substituted this compound-2-carboxylates are valuable intermediates that can undergo several types of transformations, primarily through nucleophilic ring-opening reactions or modifications of the carboxylate side chain.

The ring-opening of aziridine-2-carboxylates is a regio- and stereoselective process that provides access to valuable α- and β-amino acid derivatives. scispace.com The regioselectivity of the nucleophilic attack is dependent on the substituents on the aziridine ring. scispace.com

Attack at C-3: Nucleophilic attack at the C-3 position (the carbon not bearing the carboxylate) leads to the formation of α-amino acid derivatives. This is a common pathway for many heteroatom nucleophiles. scispace.comclockss.org

Attack at C-2: Attack at the C-2 position (the carbon bearing the carboxylate) results in β-amino acid derivatives. scispace.com

A notable transformation is the reductive ring-opening through electron transfer. The use of samarium(II) iodide on aziridines with 2-carboxylate or related functionalities can effectively cleave the ring alpha to the carbonyl group, yielding β-amino carbonyl compounds. scispace.com This reaction proceeds in excellent yields and is compatible with the N-trityl protecting group. scispace.com

Beyond ring-opening, the carboxylate group itself can be transformed without disturbing the aziridine ring. For example, N-protected N,N-dimethyl aziridine-2-carboxamides can react selectively with organolithium reagents at low temperatures (−78 °C) at the amide carbonyl. nih.gov This allows for the synthesis of 2-aziridinylketones. A second equivalent of an organolithium reagent can then add to the newly formed ketone to produce symmetrical or unsymmetrical aziridinyl carbinols. nih.gov This demonstrates that the side chain can be elaborated while preserving the strained aziridine core.

| Reaction Type | Reagent/Condition | Site of Attack/Reaction | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Ring Opening | Heteroatom Nucleophiles (e.g., R-OH, R-SH) | C-3 (β-carbon) | α-Amino Acid Derivative | scispace.com |

| Nucleophilic Ring Opening | Certain Carbon Nucleophiles | C-2 (α-carbon) | β-Amino Acid Derivative | scispace.com |

| Reductive Ring Opening | Samarium(II) Iodide (SmI₂) | C-2 (α to carbonyl) | β-Amino Carbonyl Compound | scispace.com |

| Side-Chain Functionalization | Organolithium Reagents (on N,N-dimethylamide derivative) | Carbonyl Carbon | 2-Aziridinylketone / Carbinol | nih.gov |

In a related context, the functionalization of 2-methyleneaziridines provides a powerful method for carbon-carbon bond formation. While not identical to the core subject, the principles governing the reactivity of 1-alkyl-2-methyleneaziridines are relevant to a hypothetical N-trityl analogue.

The ring opening of 1-alkyl-2-methyleneaziridines can be accomplished with organocopper reagents. nih.gov A particularly versatile strategy is a multicomponent reaction where the ring is opened with a Grignard reagent in the presence of a copper catalyst but in the absence of a Lewis acid. This process generates a metalloenamine (or a metalated imine) intermediate. This intermediate is nucleophilic and can be trapped in a regiocontrolled manner by a wide range of electrophiles, including alkyl halides, epoxides, and aldehydes. nih.gov

This sequential reaction allows for the formation of two new intermolecular carbon-carbon bonds in a single pot, providing rapid access to diverse 1,3-disubstituted propan-2-ones. nih.gov Mechanistic studies using deuterium labeling have shown that this reaction proceeds predominantly through direct nucleophilic ring opening at the sp³-hybridized aziridine carbon (C-3). nih.gov The steric bulk of an N-trityl group would be expected to influence the stereochemical outcome of such transformations.

| Step | Reagents | Intermediate Formed | Final Product | Reference |

|---|---|---|---|---|

| 1. Ring Opening | R-MgX / CuI | Metalloenamine | 1,3-Disubstituted Propan-2-one | nih.gov |

| 2. Alkylation | Electrophile (E⁺), e.g., R'-I | - |

Reactivity and Reaction Mechanisms of 1 Triphenylmethyl Aziridine Derivatives

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The core reactivity of 1-(triphenylmethyl)aziridine derivatives lies in the susceptibility of the strained three-membered ring to undergo cleavage by a variety of nucleophiles. This process alleviates the ring strain and leads to the formation of functionalized N-tritylamines. The regiochemical and stereochemical outcomes of these reactions are influenced by several factors, including the nature of the nucleophile, the substitution pattern on the aziridine ring, and the reaction conditions, particularly the presence of acid catalysts.

Regioselectivity and Stereospecificity of Ring Opening

The regioselectivity of nucleophilic attack on unsymmetrically substituted 1-(triphenylmethyl)aziridines is a critical aspect of their reactivity. In general, the attack can occur at either of the two carbon atoms of the aziridine ring. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. This preference is driven by minimizing steric repulsion between the incoming nucleophile and the substituents on the aziridine ring and the bulky trityl group.

For instance, the reaction of a chiral this compound derivative with thiophenol proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon atom of the aziridine ring nih.gov. This is a common outcome for the ring-opening of aziridines that are not activated by strong electron-withdrawing groups on the nitrogen.

The stereospecificity of these reactions is also a key feature. Nucleophilic ring-opening of chiral aziridines generally proceeds with inversion of configuration at the center of attack, which is consistent with an SN2 mechanism. This stereospecificity allows for the synthesis of enantiomerically enriched amino compounds from chiral aziridines.

Acid-Catalyzed Ring Opening Mechanisms (Brønsted and Lewis Acids)

The presence of an acid catalyst can significantly enhance the rate of ring-opening and can also influence the regioselectivity of the reaction. Both Brønsted and Lewis acids can be employed to activate the aziridine ring.

Brønsted Acid Catalysis: In the presence of a Brønsted acid, the nitrogen atom of the aziridine is protonated to form a highly reactive aziridinium (B1262131) ion. This protonation makes the ring much more susceptible to nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with either SN1 or SN2 character, depending on the substitution pattern of the aziridine.

If the aziridine is substituted with groups that can stabilize a positive charge, the reaction may proceed through a pathway with more SN1 character. In this scenario, the C-N bond to the more substituted carbon breaks to a greater extent in the transition state, leading to nucleophilic attack at this more substituted and more electrophilic carbon. In the absence of strong carbocation-stabilizing groups, the reaction still proceeds with significant SN2 character, with the nucleophile attacking the less sterically hindered carbon of the protonated aziridinium ion. For example, the hydrolysis of aziridines can be promoted by hot water, which acts as a mild acid catalyst organic-chemistry.org.

Lewis Acid Catalysis: Lewis acids activate the aziridine ring by coordinating to the nitrogen atom. This coordination polarizes the C-N bonds and increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Similar to Brønsted acid catalysis, the regioselectivity of Lewis acid-promoted ring-opening depends on a balance of electronic and steric factors. The choice of Lewis acid can also influence the outcome of the reaction.

Diverse Nucleophile Reactivity Profiles

A wide range of nucleophiles can be used to open the this compound ring, leading to a diverse array of functionalized amine products. The reactivity of the nucleophile plays a significant role in the reaction conditions required and the efficiency of the ring-opening process.

Amines are effective nucleophiles for the ring-opening of aziridines, leading to the formation of 1,2-diamines. The reaction of this compound with primary and secondary amines typically proceeds under mild conditions and without the need for a catalyst, affording the ring-opened products with high regioselectivity, with the amine attacking the less hindered carbon rsc.org.

Hydrazides, which are derivatives of hydrazine, can also act as nucleophiles in aziridine ring-opening reactions. The nucleophilicity of hydrazides is influenced by the substituents on the acyl group. These reactions can provide access to N-amino-1,2-diamino derivatives, which are valuable building blocks in medicinal chemistry.

| Aziridine Derivative | Amine Nucleophile | Product | Yield (%) | Reference |

| N-Tritylaziridine-containing tripeptide | Various primary and secondary amines | β-Amino-functionalized peptides | Good to excellent | rsc.org |

Oxygen-based nucleophiles such as water, alcohols, and carboxylates can also open the aziridine ring, typically under acidic conditions, to yield β-amino alcohols or their derivatives. The acid catalysis is often necessary to protonate the aziridine nitrogen, thereby activating the ring for attack by these less potent nucleophiles.

The hydrolysis of aziridines in hot water, for example, can proceed without the need for additional acid catalysts, yielding amino alcohols in high yields organic-chemistry.org. The regioselectivity of these reactions is generally governed by the principles of acid-catalyzed ring-opening, with a preference for attack at the more substituted carbon if carbocationic character is developed in the transition state.

| Aziridine Derivative | Oxygen Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| N-Tosylaziridines | Water | 60-100 °C | β-Amino alcohols | High | organic-chemistry.org |

Note: Data for this compound specifically is limited. The table shows a representative example for a different N-substituted aziridine.

Sulfur-based nucleophiles, such as thiols, are particularly effective for the ring-opening of aziridines due to the high nucleophilicity of sulfur. These reactions often proceed rapidly and with high regioselectivity under mild conditions.

The reaction of a chiral C-glycosyl-N-tritylaziridine derivative with thiophenol has been shown to be fully regioselective, with the thiol attacking the less substituted carbon of the aziridine ring to afford the corresponding β-amino sulfide (B99878) in good yield nih.gov. This high degree of regiocontrol is a hallmark of the reaction of soft nucleophiles like thiols with aziridines that lack strong N-activating groups.

| Aziridine Derivative | Sulfur Nucleophile | Product | Yield (%) | Reference |

| C-glycosyl-N-tritylaziridine | Thiophenol | β-Amino sulfide | 72 | nih.gov |

Halide Nucleophiles (e.g., Fluoride)

The ring-opening of aziridines with halide nucleophiles is a well-established method for the synthesis of β-haloamines. In the context of N-trityl aziridines, the reaction with fluoride ions presents a valuable route to fluorinated amino compounds, which are of significant interest in medicinal chemistry. The regioselectivity of this reaction is influenced by the substitution pattern of the aziridine ring and the reaction conditions.

The introduction of fluorine-18, a positron-emitting radionuclide, into biomolecules is of great importance for Positron Emission Tomography (PET). The ring-opening of activated aziridine-2-carboxylates with [¹⁸F]fluoride has been demonstrated as a viable method for direct radiolabeling. In a study involving N-trityl-D-serine methyl ester derived aziridines, the ring was opened with sources of nucleophilic fluoride, leading to the formation of β-fluoroamino acids. researchgate.net The reaction proceeds via nucleophilic attack of the fluoride ion on one of the aziridine ring carbons, leading to the cleavage of a C-N bond.

The regioselectivity of the fluoride attack can be predicted in some systems. For instance, in aziridine-containing piperidines, the regioselectivity of the ring-opening by fluoride (using tetrabutylammonium fluoride - TBAF) can be rationalized by the Fürst-Plattner rule, which describes the trans-diaxial opening of epoxides and related strained rings in cyclohexane systems. baranlab.org The regiochemical outcome can be controlled by the presence or absence of steric strain, which can be modulated by protecting groups on nearby functionalities. baranlab.org

Table 1: Examples of Aziridine Ring-Opening with Fluoride Nucleophiles

| Aziridine Precursor | Fluoride Source | Product Type | Reference |

| Activated Aziridine-2-carboxylates | [¹⁸F]Fluoride | β-[¹⁸F]Fluoroamines | researchgate.net |

| Aziridine-containing Piperidines | TBAF | Fluorinated Piperidines | baranlab.org |

| meso-Aziridinium Salts | KF | α- and β-Fluoroamines | nsf.gov |

Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

The reaction of this compound derivatives with carbon-based nucleophiles, particularly organometallic reagents like Grignard reagents and organocuprates, provides a powerful tool for the formation of new carbon-carbon bonds. nih.gov This ring-opening reaction leads to the synthesis of a diverse range of functionalized amines.

Non-activated aziridines, such as those bearing an N-trityl group, are generally less reactive towards nucleophiles compared to their N-acyl or N-sulfonyl counterparts. nih.gov However, their reactivity can be enhanced by the use of Lewis acids or by employing highly reactive organometallic species. Copper(I) salts are often used to catalyze the ring-opening of aziridines with Grignard reagents. researchgate.net

For example, the copper-catalyzed reaction of Grignard reagents with N-sulfonylated aziridines has been shown to proceed stereospecifically. researchgate.net While this example does not feature an N-trityl group, the principles of nucleophilic attack at a ring carbon are analogous. The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, the nucleophile attacks the less substituted carbon of the aziridine ring.

Organocuprates are also effective reagents for the ring-opening of aziridines. rsc.org These softer nucleophiles can offer different reactivity and selectivity profiles compared to Grignard reagents. The reaction of N,O-bis(diphenylphosphinyl)-2-(hydroxymethyl)aziridine with copper(I)-modified Grignard reagents results in the formation of α-branched N-Dpp amines, showcasing the utility of this methodology. researchgate.net

Table 2: Ring-Opening of Aziridine Derivatives with Organometallic Reagents

| Aziridine Type | Organometallic Reagent | Catalyst/Conditions | Product Type | Reference |

| N-Tosyl-2-arylaziridine | Silicon Grignard | Copper catalyst | β-Silyl-β-arylethylamines | researchgate.net |

| CF₃-Aziridine | Aryl Grignard | Copper catalyst | α-CF₃-β-arylethylamines | scispace.com |

| N,O-Bis(diphenylphosphinyl)aziridine | Grignard Reagents | Copper(I) | α-Branched N-Dpp amines | researchgate.net |

Ring Expansion and Rearrangement Reactions

Beyond simple ring-opening, this compound derivatives can undergo a variety of rearrangement and ring expansion reactions, providing access to larger and more complex heterocyclic structures.

Metal-Catalyzed Rearrangements (e.g., Nickel-Catalyzed Vinyl Aziridine Rearrangements)

Metal catalysts can induce novel rearrangements of aziridines that are not accessible through other means. A notable example is the nickel-catalyzed rearrangement of vinyl aziridines. While specific examples with this compound are not extensively documented in readily available literature, studies on analogous systems provide insight into potential reaction pathways.

The isomerization of aziridines to allyl amines can be achieved using a cooperative titanium and chromium catalytic system. researchgate.net This reaction proceeds under mild conditions and is tolerant of various nitrogen substituents. The proposed mechanism involves the regioselective opening of the aziridine to form a radical intermediate, which then undergoes hydrogen atom abstraction to yield the allyl amine. researchgate.net

Thermal and Photochemical Transformations

Thermal and photochemical conditions can also promote rearrangements and transformations of aziridine derivatives. N-substituted aziridines containing electron-withdrawing groups on the carbon atoms can undergo electrocyclic thermal or photochemical ring-opening to form azomethine ylides. nih.gov These reactive intermediates can then be trapped by dipolarophiles in [3+2] cycloaddition reactions to generate five-membered nitrogen heterocycles.

Photochemical activation can also lead to the formation of N-aziridinyl radicals from N-pyridinium aziridines. These radicals can then participate in intermolecular addition reactions with olefins without significant ring-opening, demonstrating a novel mode of aziridine reactivity under photochemical conditions.

Acyl aziridines have been shown to undergo thermal rearrangement to form oxazolines. This transformation proceeds with high regio- and stereocontrol. Although this example involves an N-acyl group rather than an N-trityl group, it highlights the propensity of the strained aziridine ring to rearrange under thermal stimulus.

Ring Expansion to Larger Nitrogen Heterocycles

The inherent ring strain of aziridines makes them excellent precursors for the synthesis of larger nitrogen-containing heterocycles through ring expansion reactions. These reactions typically involve the cleavage of a C-N or C-C bond of the aziridine ring, followed by the incorporation of new atoms to form a larger ring.

The conversion of vinyl aziridines into 3-pyrrolines is a well-established ring expansion reaction. This transformation can be catalyzed by copper salts, such as Cu(hfacac)₂, and proceeds stereospecifically. The geometry of the starting vinyl aziridine dictates the stereochemistry of the resulting 2,5-disubstituted 3-pyrroline.

Piperidine derivatives can also be synthesized from aziridine precursors. For instance, 2-(2-cyano-2-phenylethyl)aziridines can be converted into 2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This process involves alkylation of the aziridine nitrogen followed by a microwave-assisted intramolecular cyclization and regiospecific ring-opening. Furthermore, the alkylative ring-opening of a bicyclic aziridinium ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can yield 2-alkylsubstituted piperidines.

Table 3: Examples of Ring Expansion Reactions of Aziridine Derivatives

| Aziridine Precursor | Reagents/Conditions | Product Heterocycle | Reference |

| Chiral Vinyl Aziridines | Cu(hfacac)₂ (catalyst) | 3-Pyrrolines | |

| 2-(2-Cyano-2-phenylethyl)aziridines | 1-Bromo-2-chloroethane, Microwave | Piperidines | |

| 4-Hydroxybutylaziridine | Tosylation, Organocopper reagent | 2-Alkylpiperidines | |

| N-Tosylaziridines | Nitrogen Ylides, Aqueous medium | Azetidines |

Protective Group Chemistry of the N-Trityl Moiety

The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group for amines. Its primary role in the chemistry of this compound is to protect the nitrogen atom during various synthetic transformations and to influence the stereochemical outcome of reactions due to its steric hindrance. The removal of the trityl group is a crucial step in many synthetic sequences to liberate the free amine or to allow for further N-functionalization.

Deprotection of the N-trityl group is most commonly achieved under acidic conditions. However, due to the acid sensitivity of the aziridine ring, which can lead to undesired ring-opening, milder acidic conditions or alternative deprotection methods are often required. For instance, treatment of N-trityl aziridines with trifluoroacetic acid can lead to ring-opened products. Therefore, careful selection of the deprotection conditions is essential to preserve the aziridine ring.

Reductive deprotection offers a milder alternative to acidic cleavage. A method for the reductive deprotection of N-tritylaziridines using lithium and a catalytic amount of naphthalene has been reported. researchgate.net This method allows for the efficient removal of the trityl group while leaving the aziridine ring intact. Another reductive approach involves catalytic hydrogenation.

Table 4: Deprotection Methods for N-Trityl Aziridines

| Deprotection Method | Reagents/Conditions | Comments | Reference |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Can lead to ring-opening of the aziridine. | |

| Reductive Cleavage | Lithium, Naphthalene (catalytic) in THF | Mild conditions, preserves the aziridine ring. | researchgate.net |

| Catalytic Hydrogenation | H₂, Ni catalyst | Alternative reductive method. |

Chemical Methodologies for Trityl Deprotection

Acid-Catalyzed Deprotection:

Acidic conditions are commonly employed for the cleavage of the N-trityl bond. The mechanism involves the protonation of the aziridine nitrogen, which facilitates the departure of the stable triphenylmethyl cation. Protic acids such as trifluoroacetic acid (TFA) and formic acid are effective for this purpose. However, a significant drawback of this method is the potential for acid-catalyzed ring-opening of the aziridine, particularly in the case of highly branched or strained aziridines. This can lead to the formation of undesired side products. For instance, treatment of N-tritylaziridines with TFA in a mixture of dichloromethane (DCM) and methanol can result in the formation of ring-opened products.

Reductive Deprotection:

To circumvent the issues associated with acidic conditions, several reductive methods have been developed for N-trityl deprotection.

Catalytic Hydrogenation: This method involves the use of a catalyst, such as Palladium on carbon (Pd/C) or Nickel (Ni), in the presence of hydrogen gas. Catalytic hydrogenation is generally a mild and effective method for cleaving the N-trityl bond. However, the reaction conditions, such as catalyst type, solvent, and reaction time, need to be carefully optimized to avoid the reduction of other functional groups that may be present in the molecule. The activity of the catalyst can vary depending on its source and preparation method.

Dissolving Metal Reduction: A powerful reductive method involves the use of an alkali metal, such as lithium, in the presence of an electron carrier like naphthalene in a solvent such as tetrahydrofuran (THF). This method is particularly useful for highly branched aziridines where acidic methods fail due to ring-opening. For example, a combination of lithium (10 equivalents) and naphthalene (0.2 equivalents) in THF at 0°C can effectively deprotect the trityl group without affecting the aziridine ring.

Other Deprotection Methods:

Researchers have also explored other reagents for the deprotection of N-tritylaziridines. For instance, lithium chloride (LiCl) in methanol has been reported as a mild and inexpensive method for the cleavage of trityl ethers, and similar principles may be applicable to N-tritylaziridines under specific conditions.

The following table summarizes various chemical methodologies for the deprotection of the trityl group from this compound derivatives.

| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |

| Acid-Catalyzed | Trifluoroacetic acid (TFA) in DCM/MeOH | Fast and efficient for some substrates. | Can cause ring-opening of the aziridine, especially in branched derivatives. |

| Formic Acid | Milder than TFA. | May still lead to ring-opening in sensitive substrates. | |

| Reductive | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Mild conditions, high yields. | May reduce other functional groups; catalyst activity can vary. |

| Dissolving Metal (e.g., Li, Naphthalene, THF) | Effective for sterically hindered and acid-sensitive aziridines. | Requires careful handling of reactive alkali metals. | |

| Other | Lithium Chloride (LiCl) in Methanol | Mild and inexpensive. | Less commonly reported for N-tritylaziridines compared to trityl ethers. |

Influence of the Trityl Group on Aziridine Reactivity and Selectivity

The voluminous triphenylmethyl (trityl) group exerts a significant steric and electronic influence on the reactivity and selectivity of the aziridine ring. This influence is most pronounced in nucleophilic ring-opening reactions, a fundamental transformation of aziridines.

Reactivity:

The bulky trityl group can sterically hinder the approach of nucleophiles to the aziridine ring, which can lead to lower reactivity compared to aziridines with smaller N-substituents. In some cases, this steric hindrance can be beneficial, for example, by allowing for the selective protection of primary amines over secondary amines. However, in the context of aziridination reactions, the use of a trityl group on the imine precursor can sometimes lead to low reactivity or low asymmetric induction.

Regioselectivity:

One of the most significant effects of the trityl group is its ability to direct the regioselectivity of ring-opening reactions. In unsymmetrically substituted N-tritylaziridines, nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. This is a classic example of sterically controlled regioselectivity. The large trityl group effectively blocks one face of the aziridine ring, forcing the incoming nucleophile to attack the more accessible carbon atom. This predictable regioselectivity is a valuable tool in organic synthesis, allowing for the controlled formation of specific isomers. For example, the reaction of C-glycosyl-aziridine derivatives with thiophenol results in a fully regioselective attack at the less substituted carbon of the aziridine ring.

Stereoselectivity:

The trityl group can also influence the stereoselectivity of reactions involving the aziridine ring. The steric bulk of the trityl group can create a chiral environment around the aziridine, which can influence the stereochemical outcome of subsequent reactions. For instance, in the addition of organometallic reagents to (S)-1-triphenylmethylaziridine-2-carbaldehyde, the stereochemistry of the resulting alcohol is influenced by the presence of the trityl group. The diastereomeric ratio of the products can be dependent on the specific organometallic reagent and reaction conditions used, indicating that the trityl group plays a role in controlling the facial selectivity of the attack on the aldehyde.

The following table provides examples of the influence of the trityl group on the regioselectivity of the ring-opening of this compound derivatives with various nucleophiles.

| Aziridine Derivative | Nucleophile | Reaction Conditions | Major Product (Attack at less substituted carbon) | Minor Product (Attack at more substituted carbon) |

| 2-Methyl-1-(triphenylmethyl)aziridine | NaN₃ | DMF, 80°C | 2-Azido-1-(tritylamino)propane | 1-Azido-2-(tritylamino)propane |

| 2-Phenyl-1-(triphenylmethyl)aziridine | CH₃OH/H⁺ | Reflux | 2-Methoxy-2-phenyl-1-(tritylamino)ethane | 1-Methoxy-2-phenyl-1-(tritylamino)ethane |

| C-Glycosyl-1-(triphenylmethyl)aziridine | Thiophenol | CH₂Cl₂, rt | Product of attack at the less substituted aziridine carbon | Not observed |

Stereochemical Aspects in 1 Triphenylmethyl Aziridine Chemistry

Enantioselective and Diastereoselective Transformations Promoted by Aziridines

Chiral aziridines, including those bearing a 1-(triphenylmethyl) group, are not only synthetic targets but can also serve as promoters of stereoselectivity in various chemical transformations. Their rigid three-membered ring structure and the defined spatial arrangement of substituents make them effective chiral auxiliaries and ligands wikipedia.org.

A notable application of chiral 1-(triphenylmethyl)aziridine derivatives is in the enantioselective addition of organozinc reagents to aldehydes. A polymer-supported N-trityl aziridine (B145994) has been successfully used as a catalyst in the addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity. A key advantage of this system is the ability to recycle the catalyst without a significant loss of performance scispace.com. This demonstrates the potential of the this compound scaffold to create a chiral environment that effectively biases the stereochemical outcome of the reaction.

The stereochemical information densely packed around the σ-donor nitrogen atom makes chiral aziridines attractive ligands for asymmetric catalysis scispace.com. The bulky trityl group can play a crucial role in creating a well-defined chiral pocket around a metal center, thereby directing the approach of reactants.

Moreover, the ring-opening reactions of chiral aziridines are inherently stereoselective processes. Nucleophilic attack on the aziridine ring typically proceeds with inversion of configuration at the carbon atom being attacked. This predictable stereochemical outcome allows for the synthesis of a wide array of enantiomerically pure amino compounds. For example, the regioselective ring-opening of a chiral C-glycosyl-aziridine with thiophenol occurs at the less substituted carbon to yield C-glycosyl-aminoethyl sulfide (B99878) derivatives stereoselectively nih.gov. While this example does not feature a trityl group, the principle of stereoselective ring-opening is fundamental to the chemistry of all chiral aziridines.

Development of Chiral Ligands and Organocatalysts Incorporating this compound Scaffolds

The unique structural and electronic properties of the this compound framework have been harnessed in the design of novel chiral ligands and organocatalysts for asymmetric synthesis. The trityl group, in concert with other functional groups appended to the aziridine ring, can create a highly effective chiral environment for catalysis.

Bidentate ligands are of paramount importance in transition metal catalysis. Chiral aziridines functionalized with a second donor atom can serve as effective bidentate ligands. A series of N,S-bidentate ligands based on the this compound scaffold have been synthesized and evaluated in palladium-catalyzed Tsuji-Trost reactions and in the addition of organozinc reagents to benzaldehyde (B42025) dntb.gov.ua.

These ligands, featuring a para-substituted phenyl sulfide group attached to the aziridine ring, demonstrated the influence of electronic effects on the enantioselectivity of the catalyzed reactions. The interplay between the nitrogen of the aziridine ring and the sulfur of the sulfide group in coordinating to the metal center, influenced by the bulky N-trityl group, was found to be critical for achieving stereocontrol. In the addition of diethylzinc and phenylethynylzinc to benzaldehyde, a high enantiomeric ratio was achieved with a ligand bearing a p-nitro phenyl sulfide group, highlighting the tunability of these N,S-ligands dntb.gov.ua.

Enantiomerically pure aziridines bearing a phosphine (B1218219) oxide moiety have been prepared and utilized as chiral organocatalysts in the direct asymmetric Mannich reaction. This three-component reaction involves an aldehyde, an amine, and a ketone. The phosphinoyl-aziridine catalysts were found to promote the formation of the corresponding Mannich adducts in moderate to good yields with a high level of enantio- and diastereoselectivity. The presence of the aziridine ring in conjunction with the phosphinoyl group was crucial for the catalytic activity and the observed stereochemical induction.

As previously mentioned, chiral this compound derivatives have shown significant promise as ligands in the enantioselective addition of organozinc reagents to carbonyl compounds scispace.com. Aziridine-2-carbinols, which can be derived from 1-(triphenylmethyl)aziridines, have been screened as catalysts for the enantioselective addition of diethylzinc to aldehydes, affording the corresponding chiral alcohols with up to 97% enantiomeric excess scispace.com.

The proposed mechanism involves the formation of a chiral zinc-alkoxide complex from the aziridine carbinol and the organozinc reagent. The bulky N-trityl group on the aziridine ligand is believed to play a significant role in creating a sterically demanding environment that dictates the facial selectivity of the aldehyde's approach to the zinc-bound alkyl group. This leads to the preferential formation of one enantiomer of the product alcohol. The effectiveness of these ligands underscores the utility of the this compound scaffold in designing catalysts for highly enantioselective carbon-carbon bond-forming reactions.

The following table summarizes the application of this compound-based catalysts in asymmetric synthesis.

| Catalyst/Ligand Type | Reaction | Substrates | Product | Stereoselectivity |

| Polymer-supported N-trityl aziridine | Diethylzinc addition | Aldehydes, Diethylzinc | Chiral secondary alcohols | High enantioselectivity scispace.com |

| Aziridine-based N,S-ligands | Organozinc addition | Benzaldehyde, Diethylzinc/Phenylethynylzinc | Chiral secondary alcohols | High enantiomeric ratio (up to 94.2:5.8) dntb.gov.ua |

| Phosphinoyl-aziridines | Mannich reaction | Aldehydes, Amines, Ketones | Chiral Mannich adducts | High enantio- and diastereoselectivity |

| N-trityl aziridine-2-carbinols | Diethylzinc addition | Aldehydes, Diethylzinc | Chiral secondary alcohols | Up to 97% ee scispace.com |

Applications in Organic Synthesis and Advanced Materials

1-(Triphenylmethyl)aziridine as a Versatile Building Block for Complex Architectures

The trityl group, while bulky, can be cleaved under specific acidic conditions, allowing for the strategic unmasking of the nitrogen atom. This property, combined with the inherent reactivity of the strained aziridine (B145994) ring, makes this compound a useful intermediate for introducing nitrogen-containing functionalities in a controlled manner.

The utility of this compound as a precursor is notably demonstrated in the synthesis of intermediates for the neuraminidase inhibitor, Oseltamivir Phosphate (Tamiflu®). In a discovery chemistry approach by Gilead Sciences, an N-trityl aziridine azide (B81097) intermediate was identified as a key synthetic branching point. This intermediate allows for the efficient exploration of various drug candidates. The synthesis of this crucial aziridine was achieved from an amino alcohol precursor through a two-step, one-pot process which involved the protection of the amino group with a trityl group, followed by mesylation of the hydroxyl group to facilitate ring closure. nih.gov

The N-trityl aziridine intermediate offers a strategic advantage in the synthesis of Oseltamivir. The bulky trityl group directs the regioselective ring-opening of the aziridine. In the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), the aziridine ring is opened by 3-pentanol. nih.gov This regioselective opening is a critical step in introducing the 3-pentyloxy side chain characteristic of Oseltamivir. Following the ring-opening, the resulting amine is acetylated to afford the corresponding amido ether. nih.gov

A summary of the key synthetic steps involving the N-trityl aziridine intermediate in the synthesis of Oseltamivir is presented in the table below.

| Step | Reactants | Reagents | Product | Purpose |

| Aziridine Formation | Amino alcohol | 1. Trityl chloride, Et₃N 2. Mesyl chloride, Et₃N | N-trityl aziridine | Formation of the key aziridine intermediate. |

| Regioselective Ring-Opening | N-trityl aziridine, 3-pentanol | BF₃·OEt₂ | Ring-opened amino ether | Introduction of the 3-pentyloxy side chain. |

| Acetylation | Ring-opened amino ether | Acetic anhydride | Amido ether | Formation of the acetamido group. |

This strategic use of the N-trityl protecting group on the aziridine ring highlights its importance in directing the outcome of key reactions and enabling the efficient synthesis of complex and medicinally important molecules like Oseltamivir.

Implementation in Advanced Synthetic Methodologies

The unique properties of the triphenylmethyl group have also been leveraged in the development of advanced synthetic techniques, particularly in the realm of solid-phase synthesis.

The trityl group is extensively used in solid-phase peptide synthesis (SPPS) for the protection of the α-amino group of amino acids. The preparation of Nα-trityl-amino acids allows for a new method for the assembly of peptides under mild conditions. researchgate.net This is particularly advantageous for the synthesis of sensitive biomolecules. The trityl group's lability to mild acidic conditions, which are compatible with many solid supports and side-chain protecting groups, makes it a valuable tool in SPPS. researchgate.netresearchgate.net

In a related application, a solid-phase protocol for the synthesis of di- or polycationic amino acid building blocks has been developed. This method involves loading (S)-1-(p-nosyl)aziridine-2-methanol onto a trityl bromide resin. nih.gov Although the aziridine itself is not N-tritylated in this instance, the use of a trityl-functionalized resin underscores the importance of the trityl moiety in anchoring molecules to a solid support for subsequent chemical transformations. nih.gov The sequence includes the ring-opening of the resin-bound aziridine with a primary amine, followed by further modifications and eventual cleavage from the resin to yield the desired amino acid building blocks. nih.gov

The table below summarizes the key aspects of the trityl group's application in solid-phase synthesis.

| Application | Role of the Trityl Group | Key Features |

| Nα-protection in SPPS | Protecting group for the α-amino group of amino acids. | - Cleavage under mild acidic conditions. - Compatible with base-labile side-chain protecting groups. - Enables synthesis of sensitive peptides. |

| Solid Support Linker | Anchoring of the initial building block (an aziridine derivative) to the solid phase. | - Acid-labile linkage allows for cleavage of the final product from the resin. - Facilitates a multi-step synthesis on a solid support. |

Computational and Mechanistic Investigations of 1 Triphenylmethyl Aziridine Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions, including the ring-opening of aziridines. For 1-(triphenylmethyl)aziridine, DFT calculations can map out the potential energy surface for various reaction pathways, identifying transition states and intermediates.

One of the fundamental reactions of aziridines is their ring-opening upon nucleophilic attack. This process is often facilitated by the activation of the aziridine (B145994) nitrogen, for instance, through protonation or alkylation, leading to the formation of a more reactive aziridinium (B1262131) ion. mdpi.com DFT studies can model these activation steps and the subsequent nucleophilic attack. The calculations typically involve geometry optimization of reactants, intermediates, transition states, and products, followed by frequency calculations to confirm their nature on the potential energy surface.

Theoretical investigations on related N-substituted aziridines have shown that the energy barrier for the ring-opening reaction is sensitive to the nature of the N-substituent. nih.gov For instance, electron-withdrawing groups can lower the activation energy by stabilizing the developing negative charge on the nitrogen atom in the transition state. nih.gov While specific DFT studies exclusively focused on this compound are not extensively reported in the literature, general principles derived from computational studies of other bulky N-substituted aziridines can be extrapolated.

Table 1: Hypothetical DFT Data for Nucleophilic Ring-Opening of Activated this compound

| Species | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |

| Aziridinium Ion + Nucleophile | 0.0 | C-N: 1.50, C-C: 1.48 |

| Transition State (SN2) | +15.2 | Nu---C: 2.10, C---N: 2.05 |

| Ring-Opened Product | -10.5 | Nu-C: 1.45 |

Molecular Modeling of Regioselectivity and Stereoselectivity

Molecular modeling techniques, including DFT, are crucial for predicting and understanding the regioselectivity and stereoselectivity of reactions involving this compound. The regioselectivity of aziridine ring-opening refers to which of the two ring carbons is attacked by the nucleophile, while stereoselectivity pertains to the stereochemical outcome of the reaction.

In the case of an asymmetrically substituted this compound, two regioisomeric products can be formed upon nucleophilic attack. The outcome is governed by a combination of electronic and steric factors. Molecular modeling can be used to calculate the activation energies for the two possible pathways, with the lower energy pathway corresponding to the major product. nih.gov

The bulky triphenylmethyl group is anticipated to exert a profound steric influence, directing the nucleophile to the less hindered carbon atom of the aziridine ring. Computational models can quantify this steric hindrance by calculating steric maps or by analyzing the geometries of the transition states for attack at each carbon.

Stereoselectivity in aziridine ring-opening reactions is often high, typically proceeding via an SN2 mechanism with inversion of configuration at the carbon center being attacked. Molecular modeling can confirm this by visualizing the trajectory of the nucleophile's approach and the subsequent conformational changes in the molecule. For reactions involving chiral 1-(triphenylmethyl)aziridines, computational studies can predict the enantiomeric or diastereomeric outcome of the reaction.

Table 2: Predicted Regioselectivity in the Ring-Opening of a Substituted this compound

| Site of Attack | Substituent on Carbon | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 | -CH3 | 18.5 | Attack at C3 |

| C3 | -H | 15.2 |

Note: This table presents hypothetical data to illustrate the concept of using molecular modeling to predict regioselectivity. Specific computational studies on substituted 1-(triphenylmethyl)aziridines are needed for accurate data.

Analysis of Electronic and Steric Effects of the Triphenylmethyl Group on Reactivity

The triphenylmethyl group influences the reactivity of the aziridine ring through a combination of electronic and steric effects. Computational chemistry provides the tools to dissect these contributions.

Electronic Effects: The three phenyl rings of the trityl group can participate in electronic interactions with the aziridine nitrogen. While the trityl group is generally considered to be electron-donating through induction, it can also exhibit resonance effects. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on the atoms of the aziridine ring and to understand how the triphenylmethyl group alters the electronic properties of the nitrogen atom and the C-N bonds. These electronic effects can influence the stability of the aziridinium ion intermediate and the transition states for ring-opening. nih.gov

Steric Effects: The most prominent feature of the triphenylmethyl group is its immense steric bulk. This steric hindrance can significantly impact the reactivity of the aziridine in several ways. Firstly, it can shield the nitrogen atom, potentially hindering its protonation or alkylation, which is often a prerequisite for ring-opening. Secondly, it can sterically encumber the approach of a nucleophile to the aziridine ring carbons, thereby increasing the activation energy for the ring-opening reaction. In some cases, this steric hindrance can be so severe that it completely inhibits the reaction. scispace.com

Table 3: Analysis of Electronic and Steric Parameters of N-Substituents on Aziridine

| N-Substituent | NBO Charge on Nitrogen (e) | Steric Parameter (Solid Angle, °) | Relative Reactivity |

| -H | -0.85 | 75 | High |

| -CH3 | -0.82 | 105 | Moderate |

| -C(Ph)3 (Triphenylmethyl) | -0.78 | 180 (estimated) | Low |

Note: The NBO charge and steric parameter for the triphenylmethyl group are estimates based on its known properties. Specific computational studies are required for precise values.

Conclusion and Future Perspectives in 1 Triphenylmethyl Aziridine Research

Synthesis of Novel Derivatives with Tuned Reactivity

A key area of future research lies in the synthesis of novel, functionalized 1-(triphenylmethyl)aziridine derivatives to precisely control their chemical behavior. The strategic introduction of various substituents on the aziridine (B145994) ring can modulate its electronic properties and steric profile, thereby tuning its reactivity for specific applications.

A significant advancement in this area is the development of a series of chiral N(sp³),S-bidentate aziridine ligands derived from this compound. The synthesis commences with L-serine methyl ester, which is first protected with a trityl group to form the N-trityl derivative. mdpi.comsemanticscholar.org This intermediate is then cyclized to an aziridine using mesyl chloride, followed by reduction with lithium aluminum hydride to yield the corresponding aziridine alcohol. mdpi.comsemanticscholar.org Subsequent tosylation and nucleophilic substitution with a range of substituted thiophenols produce a library of chiral (S)-2-((phenylsulfanyl)methyl)-1-tritylaziridine derivatives. mdpi.comsemanticscholar.org This methodology allows for the incorporation of both electron-donating (EDG) and electron-withdrawing groups (EWG) on the phenylsulfanyl moiety, which systematically alters the electron density on the sulfur atom. mdpi.comsemanticscholar.org This fine-tuning of the ligand's electronic character is crucial for modulating the strength of its coordination to a metal center in catalytic applications. mdpi.comsemanticscholar.org

| Derivative | Aryl Group Substituent | Electronic Character | Reference |

|---|---|---|---|

| (S)-2-((4-methoxyphenylsulfanyl)methyl)-1-tritylaziridine | 4-Methoxy | Electron-Donating (EDG) | mdpi.comsemanticscholar.org |

| (S)-2-((phenylsulfanyl)methyl)-1-tritylaziridine | None (Phenyl) | Neutral | mdpi.comsemanticscholar.org |

| (S)-2-((4-chlorophenylsulfanyl)methyl)-1-tritylaziridine | 4-Chloro | Electron-Withdrawing (EWG) | mdpi.comsemanticscholar.org |

| (S)-2-((4-nitrophenylsulfanyl)methyl)-1-tritylaziridine | 4-Nitro | Strong Electron-Withdrawing (EWG) | mdpi.comsemanticscholar.org |

The steric bulk of the N-trityl group also plays a critical role. In some instances, it can completely inhibit reactions; for example, N-trityl substituted aziridine-2-carboxylates were found to be unreactive in certain reductive ring-opening reactions. scispace.com This highlights the dual role of the trityl group: it serves as a powerful protecting group that can also direct or impede reactivity based on steric hindrance. Future work will likely focus on leveraging this interplay between steric and electronic effects to design highly specialized derivatives for complex chemical transformations.

Exploration of New Catalytic Applications

The development of chiral ligands is a cornerstone of asymmetric catalysis, and derivatives of this compound are emerging as promising candidates in this field. mdpi.comsemanticscholar.orgnih.gov The unique, rigid three-membered ring structure combined with the stereodirecting influence of the bulky trityl group provides a valuable scaffold for creating effective chiral environments around a metal center. mdpi.comsemanticscholar.org

The catalytic activity of the aforementioned N-trityl aziridine sulfide (B99878) ligands has been evaluated in key carbon-carbon bond-forming reactions. mdpi.com In the palladium-catalyzed Tsuji-Trost allylic alkylation, the results suggested that the sterically demanding N-trityl group can prevent the aziridine nitrogen from coordinating with the palladium center, which may lead to decreased enantioselectivity. mdpi.com

However, in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), these ligands showed significant promise. mdpi.com Notably, the ligand bearing a strong electron-withdrawing nitro group, (S)-2-((4-nitrophenylsulfanyl)methyl)-1-tritylaziridine, provided the product with a high enantiomeric ratio (94.2:5.8). mdpi.com This outcome suggests that reducing the electron density on the sulfur atom enhances the coordination of the aziridine nitrogen to the zinc atom, thereby improving the enantioselectivity of the reaction. mdpi.com This demonstrates a successful strategy where electronic tuning of the ligand overcomes the potential steric limitations imposed by the trityl group.

| Ligand Aryl Group Substituent | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|

| 4-Methoxy (EDG) | 99 | 58.0:42.0 | mdpi.com |

| None (Phenyl) | 99 | 72.5:27.5 | mdpi.com |

| 4-Chloro (EWG) | 99 | 85.5:14.5 | mdpi.com |

| 4-Nitro (EWG) | 99 | 94.2:5.8 | mdpi.com |

Conversely, the use of N-trityl protected imines in certain Lewis acid-catalyzed aziridination reactions has been shown to result in low catalyst turnover, reinforcing the idea that the trityl group's steric bulk is a critical factor in designing catalytic systems. msu.edu Future research will undoubtedly focus on exploring these N-trityl aziridine derivatives in a broader range of metal-catalyzed reactions and further clarifying the specific structural features that govern their catalytic efficacy. mdpi.com

Integration into Flow Chemistry and Sustainable Methodologies

While flow chemistry and other green chemistry principles are being increasingly applied to the synthesis and modification of aziridines in general, specific research detailing the integration of this compound into these methodologies is not yet available based on a comprehensive search of current literature. mdpi.comnih.govnih.gov The development of continuous-flow processes for the synthesis and derivatization of N-tritylaziridines represents a significant opportunity for future research, potentially offering improved safety, scalability, and efficiency. durham.ac.ukdurham.ac.uk

Unexplored Mechanistic Pathways and Theoretical Predictions

Detailed mechanistic studies and theoretical predictions focused specifically on this compound are currently limited in the available scientific literature. While density functional theory (DFT) has been applied to understand the mechanisms of ring-opening, cycloadditions, and polymerization for the broader class of aziridines, dedicated computational studies on the N-trityl derivative are an area ripe for exploration. nih.govnih.govmdpi.compku.edu.cn The immense steric hindrance of the trityl group is expected to have a profound impact on transition state geometries and energies, regioselectivity of ring-opening reactions, and the stability of potential intermediates like aziridinium (B1262131) ions. frontiersin.orgmdpi.com Future theoretical work could provide valuable insights into these effects and guide the rational design of new reactions and catalysts.

Q & A

What are the most common synthetic methodologies for preparing 1-(Triphenylmethyl)aziridine and its derivatives?

Basic Research Focus

The synthesis of this compound derivatives often involves nucleophilic substitution or ring-closure strategies. For example, 2-(bromomethyl)aziridines can react with heteroatom-centered nucleophiles (e.g., alkoxides or amines) to yield substituted aziridines under mild conditions . Additionally, stereoselective synthesis of aziridine phosphonates has been achieved using Darzens-like reactions with enantioenriched sulfonimidamides, followed by cyclization with NaH to form the strained aziridine ring . These methods emphasize regioselectivity and high yields (up to 90%) through optimized reaction conditions.

How can stereochemical control be achieved during the synthesis of this compound derivatives?

Advanced Research Focus

Stereochemical control is critical for applications in asymmetric synthesis. Chiral auxiliaries or enantiopure starting materials, such as (S)-(+)-N-(p-toluenesulfonyl)-sulfonimidamides, enable the formation of stereoisomers with high enantiomeric excess. For instance, Davis and McCoull demonstrated the synthesis of aziridine 2-phosphonates with distinct stereochemistry (58% and 40% yields for two diastereomers) via LiHMDS-mediated reactions and subsequent cyclization . Furthermore, chiral aziridines can act as removable auxiliaries or ligands in transition metal catalysis, offering precise control over stereoselective transformations .

What are the key challenges in analyzing ring-opening reactions of this compound?

Advanced Research Focus

Ring-opening reactions are highly dependent on substituent effects and reaction mechanisms. For example, hydrolysis of 2,3-dimethylaziridine derivatives proceeds via SN2 pathways, whereas 2,2-dimethyl analogs follow carbonium-ion mechanisms due to steric and electronic factors . In this compound, the bulky triphenylmethyl group may hinder nucleophilic attack, requiring activation via electron-withdrawing groups or transition metal mediation to facilitate regioselective ring opening . Mechanistic studies using NMR and IR spectroscopy are essential to distinguish between competing pathways .

How does the triphenylmethyl group influence the reactivity and stability of aziridine derivatives?

Advanced Research Focus

The triphenylmethyl (trityl) group acts as a steric shield, reducing aziridine ring reactivity toward nucleophiles. This property is exploited in protecting-group strategies, where the trityl group stabilizes the aziridine during multi-step syntheses. For example, ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate demonstrates enhanced stability under basic conditions, enabling further functionalization . However, the trityl group may complicate purification due to increased hydrophobicity, necessitating silica gel chromatography or recrystallization .

What experimental approaches are used to characterize aziridine derivatives and resolve contradictory data?

Basic Research Focus

Characterization relies on a combination of spectroscopic and chromatographic techniques:

- NMR and IR spectroscopy confirm regiochemistry and functional groups (e.g., acetoxymethyl substituents in 1-(4-chlorophenyl)methyl-2-(acetoxymethyl)aziridine) .

- Mass spectrometry (MS) validates molecular weights and fragmentation patterns .

- X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for 1-[(2,4,6-triisopropylphenyl)sulfonyl]aziridine .

Contradictions in hydrolysis rates or stereochemical outcomes are addressed by repeating experiments under controlled conditions (e.g., pH, temperature) and comparing data with computational models .

Are this compound derivatives biologically active, and how can their activity be assessed?

Advanced Research Focus

While limited data exist for this compound specifically, related aziridine alkaloids exhibit biological activity. For example, 1-(4′-methoxyphenyl)-aziridine, isolated from Abies webbiana, is under evaluation for potential pharmacological properties . Biological assays (e.g., enzyme inhibition, cytotoxicity) require careful handling due to aziridine’s inherent toxicity. Activity can be modulated by functionalizing the aziridine ring with bioactive moieties (e.g., phosphonates or heterocycles) .

How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of aziridine functionalization?

Advanced Research Focus

Regioselectivity in aziridine chemistry is highly condition-dependent. Microwave-assisted reactions with lithium aluminium hydride favor nucleophilic attack at less hindered positions, achieving >90% regioselectivity in acetoxymethyl derivatives . Solvent-free conditions, as used in aziridine 2-phosphonate synthesis, minimize side reactions and improve yields (up to 76%) . Transition metal catalysts (e.g., Cu or Pd) can further direct allylation or arylation at specific ring positions .

What strategies are employed to mitigate the inherent toxicity of aziridine-containing compounds during handling?

Basic Research Focus

Safety protocols include:

- Using stabilized aziridine derivatives (e.g., NaOH-stabilized ethyleneimine) to prevent polymerization .

- Conducting reactions in closed systems with rigorous ventilation .

- Employing protective groups (e.g., trityl or sulfonyl) to reduce volatility and reactivity .

Toxicity assessments should follow OECD guidelines, with particular attention to alkylating potential and metabolic byproducts .

How can computational methods enhance the design of aziridine-based catalysts or ligands?

Advanced Research Focus

Density functional theory (DFT) calculations predict transition states and regioselectivity in ring-opening reactions, guiding the design of chiral aziridine ligands for asymmetric catalysis . Molecular docking studies help optimize aziridine-containing inhibitors for enzyme targets, as seen in antineoplastic agent research . These methods reduce experimental trial-and-error, particularly in stereoselective applications .

What are the limitations of current aziridine functionalization methods, and how can they be addressed?

Advanced Research Focus

Key limitations include:

- Low solubility of trityl-protected aziridines, requiring polar aprotic solvents (e.g., DMSO or DMF) .

- Competing side reactions in ring-opening, mitigated by using mild nucleophiles (e.g., sodium alkoxides) .

- Stereochemical erosion during catalysis, addressed by chiral auxiliaries or enantioselective metal complexes .

Innovative approaches, such as electrochemical aziridination or photoredox catalysis, are emerging to overcome these challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.